ss-Cyclodextrin 2-Hydroxypropyl Ethers
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Overview
Description
2-Hydroxypropyl-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucopyranose units. This compound is known for its ability to enhance the solubility and stability of various molecules, making it a valuable tool in pharmaceutical and chemical applications .
Preparation Methods
2-Hydroxypropyl-β-cyclodextrin is synthesized through the chemical modification of β-cyclodextrin. The primary method involves the reaction of β-cyclodextrin with propylene oxide under alkaline conditions. This reaction introduces hydroxypropyl groups at the 2-position of the glucose units . The reaction conditions typically include:
Temperature: 50-70°C
pH: 10-12
Reaction Time: 24-48 hours
Industrial production methods often involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Hydroxypropyl-β-cyclodextrin undergoes various chemical reactions, including:
Complexation: Forms inclusion complexes with hydrophobic molecules, enhancing their solubility and stability.
Oxidation: Can be oxidized under specific conditions, although this is less common in practical applications.
Substitution: The hydroxypropyl groups can participate in substitution reactions, allowing further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxypropyl-β-cyclodextrin has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism by which 2-Hydroxypropyl-β-cyclodextrin exerts its effects is through the formation of inclusion complexes with hydrophobic molecules. This encapsulation enhances the solubility and stability of the guest molecules . Additionally, it can modulate cholesterol metabolism by binding to cholesterol and facilitating its removal from cells . The molecular targets involved include cholesterol and various hydrophobic drugs, with pathways related to cholesterol homeostasis and drug delivery being significantly impacted .
Comparison with Similar Compounds
2-Hydroxypropyl-β-cyclodextrin is often compared with other cyclodextrin derivatives such as:
Methyl-β-cyclodextrin: Known for its strong cholesterol-depleting properties but higher toxicity.
Sulfobutylether-β-cyclodextrin: Offers improved solubility and lower toxicity compared to methyl-β-cyclodextrin.
Hydroxypropyl-α-cyclodextrin: Similar to 2-Hydroxypropyl-β-cyclodextrin but with a smaller cavity size, making it suitable for smaller molecules.
The uniqueness of 2-Hydroxypropyl-β-cyclodextrin lies in its balance of high solubility, low toxicity, and effective complexation capabilities, making it a versatile and widely used compound in various fields .
Properties
IUPAC Name |
1-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecakis(2-hydroxypropoxy)-10,15,20,25,30,35-hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H196O56/c1-50(106)22-127-43-71-78-85(134-29-57(8)113)92(141-36-64(15)120)99(148-71)156-79-72(44-128-23-51(2)107)150-101(94(143-38-66(17)122)86(79)135-30-58(9)114)158-81-74(46-130-25-53(4)109)152-103(96(145-40-68(19)124)88(81)137-32-60(11)116)160-83-76(48-132-27-55(6)111)154-105(98(147-42-70(21)126)90(83)139-34-62(13)118)161-84-77(49-133-28-56(7)112)153-104(97(146-41-69(20)125)91(84)140-35-63(14)119)159-82-75(47-131-26-54(5)110)151-102(95(144-39-67(18)123)89(82)138-33-61(12)117)157-80-73(45-129-24-52(3)108)149-100(155-78)93(142-37-65(16)121)87(80)136-31-59(10)115/h50-126H,22-49H2,1-21H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQLZTSRKLWEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3OCC(C)O)OCC(C)O)OC4C(OC(C(C4OCC(C)O)OCC(C)O)OC5C(OC(C(C5OCC(C)O)OCC(C)O)OC6C(OC(C(C6OCC(C)O)OCC(C)O)OC7C(OC(C(C7OCC(C)O)OCC(C)O)OC8C(OC(O2)C(C8OCC(C)O)OCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H196O56 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2354.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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